molecular formula C10H9BrO B1331914 4-(4-Bromophenyl)but-3-en-2-one CAS No. 3815-31-4

4-(4-Bromophenyl)but-3-en-2-one

Cat. No. B1331914
CAS RN: 3815-31-4
M. Wt: 225.08 g/mol
InChI Key: ZQNVTVOTCKZKHJ-NSCUHMNNSA-N
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Description

“4-(4-Bromophenyl)but-3-en-2-one” is a chemical compound with the empirical formula C10H9BrO . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “4-(4-Bromophenyl)but-3-en-2-one” is 225.08 . The SMILES string representation is O=C©/C=C/C1=CC=C(Br)C=C1 , and the InChI representation is 1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ .


Physical And Chemical Properties Analysis

“4-(4-Bromophenyl)but-3-en-2-one” is a solid substance . It has a molecular weight of 225.08 and its empirical formula is C10H9BrO .

Scientific Research Applications

    Chemical Properties

    “4-(4-Bromophenyl)but-3-en-2-one” is a chemical compound with the empirical formula C10H9BrO . It’s a solid substance with a molecular weight of 225.08 .

    Chemical Reactions

    This compound can be involved in carbon-carbon bond formation reactions, such as the Grignard reaction . The Grignard reaction is a classic method where compounds containing carbonyl functions react readily with Grignard reagents to form the corresponding alcohol derivatives .

    Biological Potential of Indole Derivatives

    While not directly related to “4-(4-Bromophenyl)but-3-en-2-one”, indole derivatives, which are structurally similar, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

“4-(4-Bromophenyl)but-3-en-2-one” is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and hazard statements H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

(E)-4-(4-bromophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNVTVOTCKZKHJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876231
Record name 3-Buten-2-one,4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)but-3-en-2-one

CAS RN

3815-31-4, 20511-04-0
Record name (3E)-4-(4-Bromophenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3815-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-(4-Bromophenyl)-but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The p-bromobenzaldehyde (1 mmol) and the L-proline (30 mol %) are dissolved in N,N′-dimethylimidazolium methyl H-phosphonate (1 ml). The acetone (1 ml) is added. The mixture is stirred at room temperature until disappearance of the bromobenzaldehyde (followed by Thin Layer Chromatography). 4-(4-bromophenyl)but-3-en-2-one is isolated by extraction with ether (3×5 ml). The product is purified by column chromatography (0.96 g; yield=80%).
Name
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5 mL
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solvent
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1 mmol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
N,N′-dimethylimidazolium methyl H-phosphonate
Quantity
1 mL
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solvent
Reaction Step Two
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1 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
TM Lipon, ID Marpna, K Wanniang, OR Shangpliang… - ACS …, 2021 - ACS Publications
An efficient method for the synthesis of α,β-unsaturated α′-bromoketones and α,β-unsaturated α′,α′-dibromoketones is described using N-bromosuccinimide (NBS) as the …
Number of citations: 2 pubs.acs.org
J Albarrán‐Velo, I Lavandera… - …, 2020 - Wiley Online Library
A sequential two‐step chemoenzymatic methodology for the stereoselective synthesis of (3E)‐4‐(het)arylbut‐3‐en‐2‐amines in a highly selective manner and under mild reaction …
Z Fang, B Hong, W Wu, Z Weng - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
As an alternative metal-free amination, we report a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl …
Number of citations: 0 pubs.rsc.org
S Baldino, S Facchetti, A Zanotti‐Gerosa… - …, 2016 - Wiley Online Library
The chemoselective reduction of commercial‐grade aldehydes (97–99 %) to primary alcohols is achieved with cis‐[RuCl 2 (ampy)(PP)] [ampy=2‐(aminomethyl)pyridine; PP=1,4‐bis(…
SD Edmondson, A Mastracchio… - Journal of medicinal …, 2006 - ACS Publications
A series of β-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. Optimization of …
Number of citations: 127 pubs.acs.org
S Fatima, VP Pandey, SS Bisht, RP Tripathi - Molecular diversity, 2011 - Springer
An access to different glycohybrids involving nucleophilic addition of N- and C-nucleophiles to the butenonyl glycosides followed by cyclization and subsequent reactions is reported. In …
Number of citations: 2 link.springer.com
M Weber, R Peters - The Journal of Organic Chemistry, 2012 - ACS Publications
A multicomponent reaction is reported generating highly enantioenriched and diastereomerically pure quaternary amino acid derivatives via 1,4-addition of azlactones to enones. The …
Number of citations: 58 pubs.acs.org
A Hemamalini, S Nagarajan, TM Das - Carbohydrate research, 2011 - Elsevier
A facile synthesis of sugar-pyrazole derivatives has been accomplished by condensation of sugar-chalcone with hydrazine hydrate under neutral conditions resulting in yields of 70–85…
Number of citations: 23 www.sciencedirect.com
AV Popova, SP Bondarenko, MS Frasinyuk - Chemistry of Heterocyclic …, 2019 - Springer
This article provides generalized and systematic overview of data on the synthesis, stereoisomerism, and reactivity of aurones (2-benzylidenebenzofuran-3(2Н)-ones) published …
Number of citations: 31 link.springer.com
T Inishi, G Hirata - Synthesis, 2021 - thieme-connect.com
Indoles are one of the most valuable nucleophiles in Michael additions catalyzed by a proper Lewis acid. In this paper, we found that a cationic iron salt is effective to carry out the …
Number of citations: 0 www.thieme-connect.com

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